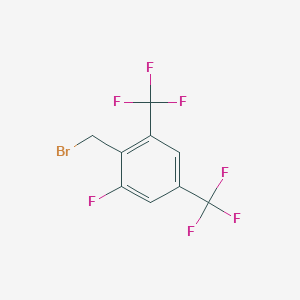

2-Fluoro-4,6-bis(trifluoromethyl)benzyl bromide

説明

2-Fluoro-4,6-bis(trifluoromethyl)benzyl bromide (CAS: 1017778-46-9) is a fluorinated aromatic compound with the molecular formula C₉H₄BrF₇ and a molecular weight of 325.12 g/mol . The molecule features a benzyl bromide core substituted with a fluorine atom at the 2-position and two trifluoromethyl (-CF₃) groups at the 4- and 6-positions. This arrangement creates a highly electron-deficient aromatic ring due to the strong electron-withdrawing effects of the -CF₃ groups and fluorine, enhancing its reactivity in nucleophilic substitution (SN2) reactions .

The compound is classified as a skin and eye irritant (H315-H319 hazard codes) and requires handling precautions such as wearing protective gloves and eyewear (P280, P305+P351+P338) . It is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its benzyl bromide moiety facilitates alkylation or functionalization reactions.

特性

IUPAC Name |

2-(bromomethyl)-1-fluoro-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF7/c10-3-5-6(9(15,16)17)1-4(2-7(5)11)8(12,13)14/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORBTFMANPEXFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)CBr)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701201197 | |

| Record name | 2-(Bromomethyl)-1-fluoro-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701201197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017778-46-9 | |

| Record name | 2-(Bromomethyl)-1-fluoro-3,5-bis(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)-1-fluoro-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701201197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Direct Halogenation of Aromatic Precursors

The most straightforward approach involves halogenation of pre-formed aromatic compounds bearing the trifluoromethyl groups. This method typically includes:

- Starting Material: 4,6-bis(trifluoromethyl)benzene derivatives

- Reagents: Brominating agents such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS)

- Conditions: Elevated temperature, inert atmosphere, and sometimes catalysts like iron or aluminum bromide

$$

\text{Ar–H} + \text{Br}2 \xrightarrow{\text{FeBr}3} \text{Ar–Br}

$$

- Regioselectivity can be challenging due to multiple reactive sites.

- Over-bromination or formation of polybrominated by-products may occur, requiring careful control of reaction conditions.

Electrophilic Aromatic Substitution (EAS) on Substituted Precursors

This method involves the substitution of hydrogen with bromine at the benzyl position via electrophilic bromination:

- Reagents: N-bromosuccinimide (NBS), AIBN (azobisisobutyronitrile) as radical initiator

- Conditions: Radical conditions, often in solvents like carbon tetrachloride or acetonitrile

Ar–CH₃ + NBS → Ar–CH₂Br

This approach is suitable for introducing bromine selectively at the benzylic position, especially when the aromatic ring is already substituted with electron-withdrawing groups.

Preparation via Nucleophilic Substitution of Aromatic Methyl or Benzyl Derivatives

This route involves converting aromatic methyl or benzyl groups into bromides through nucleophilic substitution:

- Reagents: Hydrogen bromide (HBr) or phosphorus tribromide (PBr₃)

- Conditions: Reflux, inert atmosphere

$$

\text{Ar–CH}3 + \text{PBr}3 \rightarrow \text{Ar–CH}_2Br

$$

Note: The presence of trifluoromethyl groups can influence reactivity, often requiring more forcing conditions or alternative reagents.

Preparation of Benzyl Bromide via Multi-step Synthesis

A more elaborate method involves multi-step synthesis starting from aromatic precursors:

- Step 1: Synthesis of the trifluoromethylated aromatic compound via nucleophilic aromatic substitution or electrophilic fluorination.

- Step 2: Bromination at the benzylic position using NBS under radical conditions.

- Step 3: Purification and characterization of the benzyl bromide.

Research-Driven Method: Synthesis via Sulfonyl Chloride Intermediates

Based on patent CN106478464A, a notable preparation involves the formation of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl bromide through a multi-step process:

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Synthesis of 2,4,6-trifluorobenzene sulfonyl chloride | Chlorosulfonic acid, temperature control | High purity intermediate |

| 2 | Conversion to sulfonyl fluoride | Sodium fluoride, polar solvents (DMF, DMSO) | Facilitates subsequent halogenation |

| 3 | Bromination at benzylic position | NBS, radical initiator, heat | Selective benzylic bromination |

| 4 | Final purification | Extraction, drying, distillation | High yield, purity >95% |

This pathway emphasizes the use of sulfonyl intermediates to enhance regioselectivity and functional group compatibility.

Notes on Reaction Conditions and Optimization

Research indicates that reaction parameters such as temperature, solvent choice, and reagent ratios significantly impact yield and purity:

Summary of Key Findings

| Method | Advantages | Disadvantages | Scalability | Cost Effectiveness |

|---|---|---|---|---|

| Direct halogenation | Simple, direct | Regioselectivity issues | Moderate | Moderate |

| Radical benzylic bromination | Selective at benzylic position | Requires radical initiators | Good | Good |

| Multi-step sulfonyl route | High regioselectivity | Longer synthesis | Excellent | High (with optimization) |

化学反応の分析

Types of Reactions

2-Fluoro-4,6-bis(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.

Oxidation: The compound can be oxidized to form benzyl alcohol or benzaldehyde derivatives under appropriate conditions.

Reduction: Reduction reactions can convert the bromide to a benzyl fluoride or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

Major Products Formed

Nucleophilic Substitution: Substituted benzyl derivatives depending on the nucleophile used.

Oxidation: Benzyl alcohol or benzaldehyde derivatives.

Reduction: Benzyl fluoride or other reduced forms.

科学的研究の応用

Organic Synthesis

2-Fluoro-4,6-bis(trifluoromethyl)benzyl bromide serves as a versatile building block in organic synthesis. It can undergo various reactions such as:

- Electrophilic Substitution : The electron-withdrawing nature of the trifluoromethyl groups allows for electrophilic aromatic substitution reactions.

- Nucleophilic Substitution : The bromine atom can be substituted by nucleophiles under appropriate conditions.

These reactions facilitate the creation of more complex organic molecules necessary for advanced research in chemistry.

Medicinal Chemistry

The compound is being explored for its potential pharmacological properties. Studies indicate that it may exhibit:

- Anticancer Activity : In vitro studies have shown that this compound inhibits the proliferation of cancer cell lines, with reported IC50 values around 1.5 µM against human colorectal carcinoma cells.

- Anti-inflammatory Properties : Its unique structure allows it to interact with biological targets effectively, potentially leading to therapeutic applications.

Material Science

Due to its stability and reactivity, this compound is utilized in developing advanced materials such as:

- Polymers : The compound can be incorporated into polymer matrices to enhance their properties.

- Coatings : Its chemical properties make it suitable for use in protective coatings that require high durability and resistance to environmental factors.

In Vitro Studies

Research has demonstrated that this compound effectively inhibits cancer cell proliferation. For instance:

- A study reported an IC50 value of approximately 1.5 µM against human colorectal carcinoma cells.

In Vivo Studies

Animal studies have indicated that treatment with this compound results in reduced tumor growth rates compared to control groups, suggesting its potential effectiveness as a therapeutic agent.

作用機序

The mechanism of action of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl bromide involves its interaction with molecular targets through nucleophilic substitution and other reactions. The presence of fluorine and bromine atoms, as well as trifluoromethyl groups, enhances its reactivity and ability to form stable intermediates. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl Bromide and Analogues

Key Differences and Implications

Substituent Position Effects :

- The 2-fluoro-4,6-CF₃ substitution in the target compound creates an asymmetrical electron-deficient aromatic ring, favoring reactivity at the benzyl bromide position. In contrast, 3,5-bis(trifluoromethyl)benzyl bromide () has symmetrical CF₃ groups, which may improve crystallinity and stability in analytical applications (e.g., uracil derivatization) .

Halogen Replacement (F vs. Br) :

- Replacing fluorine with bromine at the 2-position (as in 2-bromo-4,6-bis(trifluoromethyl)benzyl bromide ) increases molecular weight by ~60 g/mol and introduces steric hindrance. Bromine’s larger atomic radius may slow reaction kinetics in SN2 processes but enhance photostability in materials science applications .

Functional Group Variations :

- The phenylacetonitrile analog (C₉H₄F₇N) replaces the benzyl bromide with a nitrile group, shifting utility toward C–C bond-forming reactions (e.g., nucleophilic additions) rather than alkylation .

- The benzyl alcohol derivative lacks the reactive bromide, making it more suitable as a polar intermediate for further oxidation or esterification .

生物活性

2-Fluoro-4,6-bis(trifluoromethyl)benzyl bromide is a highly fluorinated organic compound with the molecular formula C₉H₄BrF₇. Its unique structure, characterized by multiple fluorine atoms and a bromine atom attached to a benzyl ring, enhances its lipophilicity and stability, making it a valuable compound in various scientific fields, including medicinal chemistry and material science. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

The compound's molecular weight is approximately 325.021 g/mol. The presence of the trifluoromethyl groups significantly influences its chemical properties, including increased stability and reactivity in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₄BrF₇ |

| Molecular Weight | 325.021 g/mol |

| Structure | Contains two trifluoromethyl groups and one fluorine atom on a benzyl ring |

Synthesis Methods

Synthesis of this compound can be achieved through various methods, including:

- Bromination of Precursors : The compound can be synthesized by reacting 3-fluoro-2-methylbenzotrifluoride with brominating agents like bromine or N-bromosuccinimide under controlled conditions to yield high purity products .

- Functional Group Transformations : The bromine atom can be substituted with other functional groups, such as amines, facilitating the development of derivatives with potential biological activity .

The biological activity of this compound is attributed to its interaction with various biomolecular targets. The trifluoromethyl groups can enhance binding affinity to proteins and enzymes due to their electron-withdrawing properties, which may influence molecular recognition processes.

Case Studies and Research Findings

- Anticancer Activity : Research has shown that compounds containing trifluoromethyl groups exhibit enhanced potency against certain cancer cell lines. For instance, studies on similar trifluoromethylated compounds have demonstrated their ability to inhibit key enzymes involved in cancer proliferation .

- Enzyme Inhibition : The compound has been investigated for its potential as a DPP-4 inhibitor, which is relevant in the treatment of type 2 diabetes mellitus. Structural modifications involving fluorinated groups have been shown to improve inhibitor potency through enhanced interactions with the active site of the enzyme .

- Pharmacokinetics : Studies suggest that the incorporation of fluorinated groups can affect the pharmacokinetic profiles of drugs, improving their absorption and bioavailability .

Applications

Due to its unique properties and biological activities, this compound serves as:

- A building block in organic synthesis for developing new pharmaceuticals.

- A precursor for creating agrochemicals with enhanced efficacy.

- A research tool for studying biochemical pathways influenced by fluorinated compounds.

Q & A

Q. What are the key synthetic routes for preparing 2-fluoro-4,6-bis(trifluoromethyl)benzyl bromide, and how do reaction conditions influence yield?

The compound is typically synthesized via bromination of its benzyl alcohol precursor using reagents like PBr₃ or HBr in anhydrous conditions. Optimization involves controlling temperature (e.g., 0–25°C) and stoichiometry to avoid side reactions such as oxidation or over-bromination. For example, indicates that derivatives like 2-fluoro-4,6-bis(trifluoromethyl)benzyl alcohol are precursors, suggesting a two-step process: fluorination/trifluoromethylation followed by bromination . Solvent choice (e.g., dichloromethane or DMF) and catalyst use (e.g., Lewis acids) are critical for regioselectivity.

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : ¹⁹F NMR is essential for confirming the positions of fluorine and trifluoromethyl groups. The deshielding effect of the bromine atom can shift benzyl proton signals downfield (δ ~4.5–5.5 ppm in ¹H NMR).

- GC-MS : Used to verify purity and detect volatile byproducts. highlights the use of gas chromatography with electron-capture detectors for halogenated analogs .

- Elemental Analysis : Validates molecular formula (C₉H₄BrF₇; F.W. 325.02) as noted in .

Q. How does the steric and electronic profile of this compound influence its reactivity in nucleophilic substitutions?

The electron-withdrawing trifluoromethyl and fluorine groups activate the benzyl bromide toward nucleophilic attack by stabilizing the transition state. However, steric hindrance at the 4,6-positions may slow reactions with bulky nucleophiles (e.g., tert-butoxide). emphasizes that bromine’s leaving-group ability is enhanced by adjacent electronegative substituents, facilitating SN₂ mechanisms .

Advanced Research Questions

Q. How can contradictions in reported reaction yields for this compound be systematically analyzed?

Discrepancies often arise from impurities in precursors (e.g., incomplete fluorination) or moisture interference during bromination. Researchers should:

- Compare synthetic protocols (e.g., vs. 18) for reagent purity, inert atmosphere use, and drying methods .

- Perform kinetic studies to identify rate-limiting steps (e.g., bromine diffusion in viscous solvents).

- Use DOE (Design of Experiments) to isolate variables like temperature or catalyst loading.

Q. What strategies mitigate decomposition during storage or handling of this compound?

The compound is moisture-sensitive and prone to hydrolysis. Best practices include:

- Storing under inert gas (argon) at –20°C in amber vials to prevent light-induced radical reactions.

- Adding stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT) to suppress oxidation.

- Using anhydrous solvents (e.g., THF or acetonitrile) for reactions, as noted in for related halogenated benzyl bromides .

Q. How can computational modeling predict the compound’s reactivity in novel synthetic applications?

DFT (Density Functional Theory) calculations can map electrostatic potential surfaces to identify reactive sites. For example:

- The benzyl carbon’s partial positive charge (due to electron-withdrawing groups) correlates with nucleophilic attack susceptibility .

- MD simulations assess solvation effects, explaining solvent-dependent yields (e.g., higher polarity solvents stabilizing transition states).

Q. What are the challenges in scaling up its synthesis while maintaining regioselectivity?

Scale-up issues include:

- Heat dissipation during exothermic bromination, requiring jacketed reactors or slow reagent addition.

- Catalyst recycling (e.g., for Pd-catalyzed cross-couchers mentioned in ) to reduce costs .

- Purification hurdles: High-vacuum distillation or recrystallization in hexane/ethyl acetate mixtures may be needed to separate di-brominated byproducts.

Methodological Considerations

Q. How to design a kinetic study for optimizing substitution reactions involving this compound?

- Variable Control : Fix solvent, temperature, and nucleophile concentration while varying [this compound].

- Sampling : Use quenching agents (e.g., ice-cold water) at timed intervals to halt reactions.

- Analytical Tools : Track progress via HPLC or in-situ IR to monitor bromide ion release. ’s GC-ECNI-MS methods for analogs could be adapted .

Q. What analytical techniques resolve structural ambiguities in derivatives of this compound?

- X-ray Crystallography : Confirms regiochemistry of trifluoromethyl groups.

- 2D NMR (HSQC, HMBC) : Correlates protons with adjacent carbons/fluorines, distinguishing between 4- and 6-position substituents.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., m/z 325.02 for [M+H]⁺) as per .

Q. How to address discrepancies between computational predictions and experimental reactivity data?

- Re-examine solvent effects in simulations (e.g., implicit vs. explicit solvent models).

- Account for steric factors not captured in gas-phase calculations.

- Validate with kinetic isotope effects or Hammett plots to quantify electronic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。